![molecular formula C18H21ClN2OS B2888193 4-(4-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 374917-76-7](/img/structure/B2888193.png)
4-(4-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Description
4-(4-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, also known as CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPTH is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
This compound has been utilized as a precursor in the synthesis of novel pyrimidines and condensed pyrimidines, demonstrating significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The research highlights its potential in the development of new antimicrobial agents, showcasing its versatility in chemical synthesis aimed at addressing healthcare challenges related to bacterial infections (Abdelghani et al., 2017).
Spectroscopic, Structural, Thermal, and Antimicrobial Studies
Further studies involve its reactivity with transition metals to form new solid complexes characterized by various spectroscopic methods. These complexes have been evaluated for their antibacterial activity, indicating high activities compared to the free ligand. This opens avenues for its application in developing new materials with antimicrobial properties, contributing to the field of materials science and bioactive compound development (Sadeek et al., 2015).
DFT and TD-DFT/PCM Calculations
The compound has also been the subject of computational studies, including DFT and TD-DFT/PCM calculations, to understand its molecular structure, spectroscopic characterization, and potential nonlinear optical (NLO) and natural bond orbital (NBO) analyses. These studies contribute to the theoretical understanding of its electronic structure and potential applications in materials science, particularly in the design of materials with specific optical properties (Wazzan et al., 2016).
Physical Property Analysis
Research on dihydropyridine derivatives, including structural analogs of the compound, has provided insights into their density, sound speed, and viscosity in dimethyl sulfoxide at different temperatures. These physical property analyses are crucial for understanding the solute–solvent interactions and the implications for their use in various solvents and applications, including pharmaceutical formulations and material science (Baluja & Talaviya, 2016).
Synthesis of Biologically Active Compounds
Another aspect of its application is in the synthesis of biologically active 2,4'-bipyridine-5-carbonitriles, indicating its utility in creating compounds with potential antibacterial and antifungal activities. This highlights its role in the development of new bioactive molecules that could serve as lead compounds in drug discovery processes (Karabasanagouda et al., 2009).
properties
IUPAC Name |
4-(4-chlorophenyl)-6-hexylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-2-3-4-5-10-23-18-16(12-20)15(11-17(22)21-18)13-6-8-14(19)9-7-13/h6-9,15H,2-5,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUBDBLAPKMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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